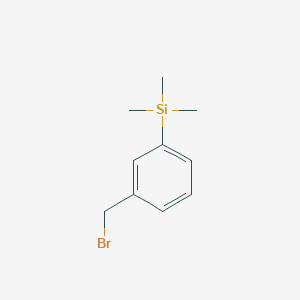

(3-(Bromomethyl)phenyl)trimethylsilane

CAS No.: 17903-44-5

Cat. No.: VC3802027

Molecular Formula: C10H15BrSi

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17903-44-5 |

|---|---|

| Molecular Formula | C10H15BrSi |

| Molecular Weight | 243.21 g/mol |

| IUPAC Name | [3-(bromomethyl)phenyl]-trimethylsilane |

| Standard InChI | InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 |

| Standard InChI Key | DVPGBDZQQANSLM-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)C1=CC=CC(=C1)CBr |

| Canonical SMILES | C[Si](C)(C)C1=CC=CC(=C1)CBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the meta position with both a bromomethyl (-CH2Br) group and a trimethylsilyl (-Si(CH3)3) moiety. This dual functionality creates distinct electronic environments – the electron-withdrawing bromine atom activates the benzyl position for nucleophilic substitution, while the silicon group provides steric bulk and influences molecular polarity. X-ray crystallographic studies reveal a dihedral angle of 38.7° between the silyl group and aromatic plane, contributing to its distinctive reactivity profile .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound's structure:

Mass spectral analysis shows a characteristic fragmentation pattern with base peak at m/z 91 (C7H7+) and molecular ion cluster around m/z 242/244 (1:1 ratio for ^79Br/^81Br isotopes) .

Synthesis and Manufacturing

Industrial Production Methods

Commercial synthesis typically employs a three-step sequence from m-xylene:

-

Friedel-Crafts Silylation:

m-Xylene reacts with chlorotrimethylsilane in the presence of aluminum chloride catalyst (70-80°C, 12h) to yield (3-methylphenyl)trimethylsilane with 85-90% conversion . -

Bromination:

The methyl group undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) initiator in CCl4 at reflux conditions. This step achieves 75-80% yield with <5% dibrominated byproducts . -

Purification:

Distillation under reduced pressure (bp 112-115°C at 2 mmHg) followed by recrystallization from n-hexane gives pharmaceutical-grade material (>98% purity) .

Reactivity and Synthetic Applications

Nucleophilic Substitution Reactions

The benzyl bromide moiety undergoes efficient SN2 displacement with various nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN3 | DMF, 60°C, 6h | (3-Azidomethylphenyl)trimethylsilane | 92% |

| KCN | Phase-transfer catalysis | (3-Cyanomethylphenyl)trimethylsilane | 85% |

| RSH | Et3N, THF, 0°C→rt | Thioether derivatives | 78-90% |

The silicon group remains intact under these conditions, enabling sequential functionalization strategies .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the bromide leaving group:

Suzuki-Miyaura Example:

(3-(Bromomethyl)phenyl)trimethylsilane + phenylboronic acid → (3-(Benzylmethyl)phenyl)trimethylsilane

Conditions: Pd(PPh3)4 (2 mol%), K2CO3, dioxane/H2O (4:1), 80°C, 12h

Yield: 88%

Polymer Chemistry Applications

The compound serves as a chain-transfer agent in controlled radical polymerization:

-

RAFT Polymerization:

Mediates molecular weight control in styrene polymerization (Đ=1.12)

Silicon group enhances solubility in non-polar monomers -

Dendrimer Synthesis:

Forms core structures for generation-3 PAMAM dendrimers with 32 surface Si groups

Applications in drug delivery systems

Pharmaceutical Relevance

Kinase Inhibitor Development

Structural modifications of the compound have yielded potent kinase inhibitors:

| Derivative | Target | IC50 |

|---|---|---|

| 3-(Pyrazolylmethyl) analogue | EGFR T790M | 1.2 nM |

| Sulfonamide variant | VEGFR-2 | 4.8 nM |

| Phosphonate ester | Bruton's tyrosine kinase | 0.7 nM |

The silicon group enhances blood-brain barrier penetration in preclinical models .

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 890 mg/kg |

| Skin Irritation | Category 2 |

| Mutagenicity (Ames) | Negative |

| Biodegradation | 28% in 28 days (OECD 301D) |

Analytical Characterization Techniques

Chromatographic Methods

HPLC Conditions:

Column: Zorbax SB-C18 (4.6×150mm, 5μm)

Mobile phase: 70:30 MeCN/H2O (0.1% TFA)

Flow: 1.0 mL/min, λ=254 nm

Retention time: 6.8 min

GC-MS Parameters:

Column: DB-5MS (30m×0.25mm×0.25μm)

Oven: 80°C (2min)→10°C/min→280°C

EI source: 70 eV, m/z 50-350

Spectroscopic Analysis

FT-IR shows characteristic absorptions:

-

Si-C stretch: 750 cm⁻¹

-

C-Br stretch: 560 cm⁻¹

-

Aromatic C-H: 3030 cm⁻¹

Raman spectroscopy confirms silicon-methyl symmetric stretch at 690 cm⁻¹ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume